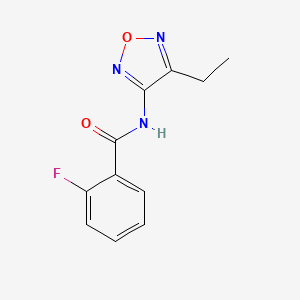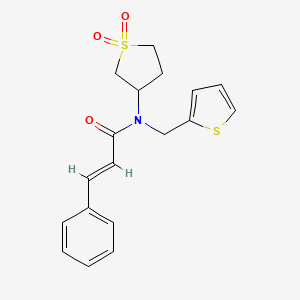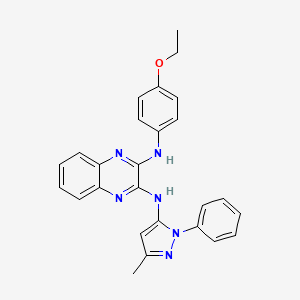
1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 2,3,4-trichlorobenzenesulfonyl group
Vorbereitungsmethoden
The synthesis of 1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with pyrazole. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:
2,3,4-Trichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Other Pyrazole Derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5Cl3N2O2S |
|---|---|
Molekulargewicht |
311.6 g/mol |
IUPAC-Name |
1-(2,3,4-trichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-6-2-3-7(9(12)8(6)11)17(15,16)14-5-1-4-13-14/h1-5H |
InChI-Schlüssel |
QNQLCMPCDKMWMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12127954.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)




![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)

![(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12128030.png)

